molecular formula C9H5F3O2 B1310192 2,3,4-Trifluorocinnamic acid CAS No. 207742-85-6

2,3,4-Trifluorocinnamic acid

Cat. No.: B1310192
CAS No.: 207742-85-6
M. Wt: 202.13 g/mol
InChI Key: AYDLBRHSHLRVAH-DUXPYHPUSA-N
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Description

2,3,4-Trifluorocinnamic acid is an organic compound with the molecular formula C9H5F3O2 and a molecular weight of 202.13 g/mol It is a derivative of cinnamic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions

Preparation Methods

2,3,4-Trifluorocinnamic acid can be synthesized through several synthetic routes. One common method involves the reaction of 2,3,4-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,3,4-Trifluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2,3,4-trifluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2,3,4-trifluorophenylpropionic acid using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces corresponding alcohols or alkanes.

Scientific Research Applications

2,3,4-Trifluorocinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-trifluorocinnamic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain applications .

Comparison with Similar Compounds

2,3,4-Trifluorocinnamic acid can be compared with other fluorinated cinnamic acid derivatives, such as:

  • 2,4,5-Trifluorocinnamic acid
  • 3,4,5-Trifluorocinnamic acid
  • 4-Fluorocinnamic acid
  • 2,3,5-Trifluorocinnamic acid

These compounds share similar structural features but differ in the position and number of fluorine atoms on the benzene ring. The unique arrangement of fluorine atoms in this compound can influence its chemical reactivity and biological activity, making it distinct from other fluorinated cinnamic acids .

Properties

IUPAC Name

(E)-3-(2,3,4-trifluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDLBRHSHLRVAH-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-85-6
Record name 207742-85-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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